molecular formula C4H3BrO B129083 3-Bromofuran CAS No. 22037-28-1

3-Bromofuran

Cat. No. B129083
CAS RN: 22037-28-1
M. Wt: 146.97 g/mol
InChI Key: LXWLEQZDXOQZGW-UHFFFAOYSA-N
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Description

3-Bromofuran (3-BrF) is an organobromine compound that is used in organic synthesis and as a reagent in various scientific research applications. It is a colorless liquid with a boiling point of 191°C and a melting point of -50°C. 3-BrF has been used in a wide range of scientific research applications, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of small molecule drugs. In addition, 3-BrF has been used to study the mechanism of action of various biological systems, including the biochemical and physiological effects of various drugs.

Scientific Research Applications

Environmental and Health Impact Analysis

3-Bromofuran has been analyzed in the context of environmental science, particularly regarding its association with polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds, including this compound derivatives, are known for their presence in brominated flame retardants and have raised concerns due to their potential environmental and health impacts. Research by Birnbaum, Staskal, and Diliberto (2003) highlights the similarity in toxicity profiles between brominated compounds and their chlorinated homologs, pointing to the importance of further research to assess the risk these chemicals pose, especially considering the rapid increase in the use of brominated flame retardants (Birnbaum, L., Staskal, D., & Diliberto, J., 2003).

Atmospheric Contributions and Oceanic Emissions

Quack and Wallace (2003) discuss the role of bromoform, a compound related to this compound, as the largest single source of atmospheric organic bromine, emphasizing its significance in contributing reactive halogens to the troposphere and lower stratosphere. Their review on the air-sea flux of bromoform underlines the spatial and temporal variability of this flux, identifying tropical, subtropical, and shelf waters as key source regions. This work also points to the need for an integrated program of observations and modeling to better understand and predict the impacts of bromine delivery to the atmosphere (Quack, B., & Wallace, D., 2003).

Health Risks from Brominated Flame Retardants

The production and combustion of brominated flame retardants, which include compounds related to this compound, result in the formation of PBDDs and PBDFs. These compounds are of significant concern due to their trace presence in flame retardants and the potential for environmental release through combustion processes. Research conducted by Mennear and Lee (1994) highlights the biological effects of PBDDs and PBDFs as similar to those of their chlorinated counterparts, indicating a risk of dermal, hepatic, and gastrointestinal toxicities in humans. This underscores the importance of monitoring and regulating the use and disposal of materials containing brominated flame retardants to mitigate health risks (Mennear, J., & Lee, C. C., 1994).

Mechanism of Action

Target of Action

3-Bromofuran is a versatile intermediate product used in the synthesis of a variety of economically important drugs . It serves as a useful starting material for 3-substituted furans, a structural motif widespread in chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Mode of Action

It is known that this compound is used as a reactant in various chemical reactions to synthesize more complex compounds . For example, it was reacted with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and N-butyllithium .

Biochemical Pathways

This compound is involved in the synthesis of various bioactive compounds. For instance, it was used in the total synthesis of (+)Cacospongionolide B, a sesterterpene with anti-inflammatory properties . It was also used in the synthesis of Rosefuran, a constituent chemical of the odor of the rose and an insect sex attractant . The total synthesis of (−)- neothiobinupharidine, a bioactive alkaloid isolated from Nuphar pumila (the small yellow pond-lily), was accomplished in eight steps employing two moles of this compound .

Pharmacokinetics

It’s known that this compound is a liquid at room temperature, with a similar boiling point to water (1025-1026 °C), but with a significantly higher density (16606 g/cm3 at 20 °C) . These properties could influence its pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the creation of a variety of economically important drugs . It’s used in the synthesis of a variety of compounds, including chemotherapy agents, HIV drugs, type 2 diabetes treatments, drugs for osteoporosis, and experimental drugs for Alzheimer’s disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is usually stabilized by calcium carbonate . Additionally, its physical properties, such as being a liquid at room temperature and having a similar boiling point to water, could influence its stability and efficacy in different environments .

properties

IUPAC Name

3-bromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H3BrO/c5-4-1-2-6-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWLEQZDXOQZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10176508
Record name 3-Bromofuran
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Molecular Weight

146.97 g/mol
Source PubChem
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CAS RN

22037-28-1
Record name 3-Bromofuran
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Record name 3-Bromofuran
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Record name 3-Bromofuran
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Q & A

Q1: What are the common synthetic routes to access 3-bromofuran?

A1: this compound can be synthesized through several methods:

  • Direct bromination of furan: While this method seems straightforward, it often leads to a mixture of 2-bromofuran and this compound, requiring subsequent separation. []
  • Cyclization of γ,δ-epoxy-(E)-α-bromoacrylates: This stereoselective approach provides access to various this compound derivatives. The reaction proceeds through an epoxide opening and subsequent cyclization. [, ]
  • Cupric halide-mediated halocyclization: This method utilizes 2-(1-alkynyl)-2-alken-1-ones or 1-(1-alkynyl)cyclopropyl ketones to construct the furan ring, simultaneously incorporating the bromine atom at the 3-position. [, ]

Q2: How does the reactivity of this compound differ from other brominated furans?

A2: The position of the bromine atom significantly influences the reactivity of bromofurans. In this compound, the bromine atom is less susceptible to direct nucleophilic substitution compared to 2-bromofuran. This difference arises from the electronic distribution within the furan ring. [, ]

Q3: Can this compound undergo metal-halogen exchange reactions?

A3: Yes, this compound readily undergoes lithium-halogen exchange reactions upon treatment with alkyl lithium reagents like n-butyllithium. This transformation generates 3-lithiofuran, a highly reactive nucleophile that can be trapped with various electrophiles. [, , ]

Q4: How is this compound employed in the synthesis of natural products?

A4: this compound has proven valuable in the total synthesis of numerous natural products, including:

  • Rosefuran: This terpene was synthesized using a palladium-catalyzed coupling reaction with this compound as a key step. []
  • Miharamycin B: This peptidyl nucleoside antibiotic with a unique nine-carbon pyranosyl amino acid core was synthesized starting from this compound through a modified Achmatowicz reaction. []
  • Endolides A and B: These natural products were synthesized efficiently using a Negishi coupling reaction between this compound and an iodoalanine derivative. []
  • Sphydrofuran: This natural product, alongside secosyrins and syributins, were synthesized from a common precursor derived from this compound. []
  • Scaparin C: A proposed total synthesis utilizes a Friedel-Crafts reaction between this compound and an aldehyde derived from a complex bicyclic intermediate. []

Q5: Can this compound be used to access other heterocyclic systems?

A5: Yes, this compound serves as a valuable precursor for various heterocycles:

  • 4H-Furo[3,2-b]indoles: These compounds can be synthesized from 3-bromofurans through intramolecular Ullmann C-N bond coupling reactions. []
  • 5-Acylisothiazoles: A one-step synthesis utilizes premixed ethyl carbamate, thionyl chloride, and pyridine to convert 3-bromofurans into 5-acylisothiazoles. [, ]
  • Furostifoline: This furo[3,2-a]carbazole alkaloid was synthesized from this compound using a tetrabutylammonium fluoride-promoted indole ring formation as the key step. []

Q6: What types of palladium-catalyzed reactions has this compound been utilized in?

A6: this compound participates effectively in various palladium-catalyzed reactions, including:

  • Suzuki-Miyaura coupling: This reaction allows the introduction of aryl groups at the 3-position of the furan ring. []
  • Sonogashira coupling: This reaction enables the introduction of alkynyl groups at the 2-position of this compound. [, , ]
  • Hirao reaction: this compound undergoes efficient coupling with diphenylphosphine oxide and diethyl phosphite under microwave irradiation using Pd(OAc)2 as the catalyst precursor in the absence of added P-ligands. []

Q7: How does the presence of a bromine atom on the furan ring influence Diels-Alder reactions?

A7: The bromine atom on this compound can influence Diels-Alder reactions by:

  • Modifying the electronic properties of the diene: The electron-withdrawing nature of bromine can affect the reactivity of the furan ring in cycloaddition reactions. [, ]
  • Providing a handle for further transformations: The bromine atom in the cycloadduct can be further functionalized using various coupling reactions or other transformations. []

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits characteristic spectroscopic properties:

  • 1H NMR: The protons on the furan ring appear as distinct signals in the aromatic region, with characteristic coupling patterns. [, , ]
  • 13C NMR: The carbon atoms in the furan ring, including the carbon bearing the bromine atom, show distinct signals. [, , ]
  • Mass spectrometry: The molecular ion peak and fragmentation pattern can be used to confirm the identity of this compound. []

Q9: How can this compound be distinguished from 2-bromofuran?

A9: While both isomers share the same molecular formula and weight, they can be differentiated using:

  • NMR spectroscopy: The chemical shifts and coupling constants of the protons on the furan ring differ significantly between the two isomers. [, ]
  • Gas chromatography: The two isomers exhibit different retention times on a GC column, allowing for their separation and identification. []

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